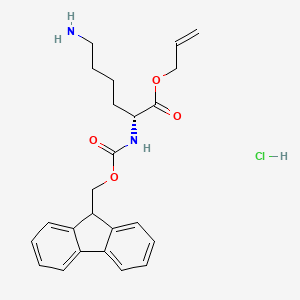

Fmoc-D-Lys-Oall HCl

Description

Historical Context and Development

The development of 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride is deeply rooted in the evolution of peptide synthesis methodology that began in the mid-20th century. The foundational work establishing solid-phase peptide synthesis was initiated by Bruce Merrifield in 1963, who developed the methodology on crosslinked polystyrene beads. This revolutionary approach was further refined in 1964 when Merrifield introduced the tert-butyloxycarbonyl/benzyl protection scheme, establishing the framework for modern peptide synthesis strategies. The critical breakthrough that enabled the development of 9-fluorenylmethyloxycarbonyl-protected amino acids occurred in 1970 when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl protecting group. Their innovation addressed a significant limitation in existing methodology, as they noted the absence of amino-protecting groups that could be cleaved by basic reagents of graded activity, in contrast to the variety of acid-cleavable protecting groups available at the time.

The historical significance of Carpino and Han's work extends beyond the initial discovery, as they systematically developed the reagent 9-fluorenylmethyloxycarbonyl chloride for installing the protecting group through reaction with 9-fluorenylmethanol and phosgene. Their subsequent research demonstrated that strong organic amines such as piperidine, morpholine, and ethanolamine could effectively remove the 9-fluorenylmethyloxycarbonyl group, establishing the foundation for modern base-labile protection strategies. The intellectual property surrounding these developments was formalized through patents assigned to Research Corporation, including United States Patent 3,835,175 for 9-fluorenylmethyloxycarbonyl chloride derivatives and United States Patent 3,906,031 for 9-fluorenylmethyloxycarbonyl-protected amino acids. The evolution of 9-fluorenylmethyloxycarbonyl chemistry gained momentum in the late 1970s and early 1980s through the contributions of Johannes Meienhofer and Robert Sheppard, who championed the adaptation of the 9-fluorenylmethyloxycarbonyl group for solid-phase synthesis applications. The development of the 9-fluorenylmethyloxycarbonyl/tert-butyl strategy utilizing Wang resin was achieved by Meienhofer and coworkers in 1978, creating the methodological framework that enables the synthesis of complex protected amino acid derivatives like 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride.

The incorporation of allyl ester functionality into amino acid derivatives represents a parallel development in protecting group chemistry, where the allyl group provides orthogonal protection that can be selectively removed under palladium-catalyzed conditions. The combination of 9-fluorenylmethyloxycarbonyl and allyl protection in a single molecule reflects the sophisticated understanding of orthogonal protection schemes that emerged from the work of Barany and coworkers in 1977, who developed the fundamental concept of orthogonal protection in peptide synthesis. The specific development of 9-fluorenylmethyloxycarbonyl-D-lysine derivatives has been driven by the recognition that lysine residues require careful protection due to their basic amino group, which can interfere with peptide synthesis reactions if left unprotected. The historical trajectory of these developments culminated in the creation of compounds like 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride, which represents the integration of multiple protective strategies into a single, highly functional synthetic building block.

Significance in Peptide and Bioconjugate Chemistry

9-Fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride occupies a position of considerable importance in modern peptide synthesis due to its role as a versatile building block that enables the creation of complex peptide structures with specific functionalities. The compound serves as a key component in the synthesis of peptides, allowing researchers to construct sophisticated molecular architectures that would be difficult or impossible to achieve through conventional synthetic approaches. Its significance extends beyond basic peptide assembly to encompass the development of peptide-based therapeutics, where the unique properties of the compound contribute to enhancing the bioavailability and therapeutic efficacy of drug candidates. The allyl ester functionality incorporated into this molecule facilitates bioconjugation reactions, enabling the attachment of various biomolecules to create targeted therapeutic and diagnostic agents. This capability has proven particularly valuable in the biomedical field, where the precise attachment of functional groups to peptide scaffolds is essential for creating next-generation therapeutics.

The importance of 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride in protein engineering applications cannot be overstated, as researchers utilize this compound to modify lysine residues in proteins, thereby altering their functional properties or stability characteristics. This application has become essential in the field of synthetic biology and protein design, where the ability to introduce site-specific modifications enables the creation of proteins with enhanced or novel functions. The compound's role in drug development extends to the formulation of advanced drug delivery systems, where its unique chemical properties are explored to enhance the targeted delivery of therapeutic agents while minimizing unwanted side effects. In cancer therapy research, 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride contributes to the design of peptide-based inhibitors that can selectively target cancer cells, offering potential advancements in treatment strategies that could significantly impact patient outcomes.

The bioconjugation applications of this compound are particularly noteworthy due to the orthogonal reactivity of the allyl ester group, which can be selectively modified under palladium-catalyzed conditions without affecting other protecting groups present in the molecule. This selectivity enables researchers to perform complex multi-step modifications on peptide substrates, creating sophisticated bioconjugates that incorporate multiple functional elements. The compound's utility in creating branched peptide structures has opened new avenues for peptide research, as branched peptides often exhibit enhanced biological activity or improved pharmacological properties compared to their linear counterparts. The ability to introduce branching at specific lysine residues using 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride has enabled the synthesis of peptide variants that demonstrate improved binding affinity, increased metabolic stability, or enhanced cellular uptake properties. These applications have contributed to the advancement of peptide-based drug discovery programs, where the precise control over molecular architecture provided by this compound enables the optimization of peptide therapeutics for clinical applications.

Position in the Field of Protected Amino Acid Derivatives

9-Fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride represents a sophisticated example of modern protected amino acid derivatives that exemplify the advanced state of contemporary synthetic methodology. Within the broader landscape of amino acid protection chemistry, this compound demonstrates the successful integration of multiple orthogonal protecting groups into a single molecular framework. The 9-fluorenylmethyloxycarbonyl protecting group provides base-labile protection for the amino terminus, while the allyl ester protects the carboxyl group under conditions that are orthogonal to standard 9-fluorenylmethyloxycarbonyl chemistry. This orthogonality is crucial for the synthesis of complex peptides, as it allows for selective deprotection and subsequent functionalization at different stages of the synthetic sequence. The compound's position within the family of lysine derivatives is particularly significant, as lysine residues require careful protection due to their additional amino group, which can participate in unwanted side reactions during peptide synthesis if not properly masked.

The development of orthogonal protecting group strategies has been driven by the need to synthesize increasingly complex peptide structures, including branched peptides, cyclic peptides, and peptides containing non-natural amino acids. 9-Fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride fits into this framework as part of a comprehensive toolkit that enables peptide chemists to address synthetic challenges that were previously intractable. The compound's relationship to other protected lysine derivatives illustrates the evolution of protecting group chemistry, where each new development builds upon previous innovations to expand the range of synthetic transformations that can be performed. For example, the compound can be compared to other lysine derivatives such as 9-fluorenylmethyloxycarbonyl-lysine(allyloxycarbonyl) and 9-fluorenylmethyloxycarbonyl-lysine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), each of which provides different deprotection conditions and synthetic opportunities.

The strategic importance of 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride within the field is further emphasized by its compatibility with automated peptide synthesis platforms, where its well-defined deprotection conditions enable reliable incorporation into machine-based synthesis protocols. This compatibility has been crucial for the widespread adoption of the compound in both academic and industrial settings, where the ability to perform reproducible syntheses at scale is essential for advancing peptide-based research and development programs. The compound's position as a D-amino acid derivative adds another layer of complexity and utility, as D-amino acids are increasingly recognized for their potential in creating peptides with enhanced metabolic stability and unique biological properties. The following table summarizes the key protecting group strategies and their deprotection conditions for comparison:

| Protecting Group | Deprotection Conditions | Orthogonality | Applications |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | 20% piperidine in dimethylformamide | Base-labile | Standard peptide synthesis |

| Allyl ester | Palladium(0) catalysis | Metal-catalyzed | Carboxyl protection |

| Allyloxycarbonyl | Palladium(0) catalysis | Metal-catalyzed | Amino protection |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% hydrazine in dimethylformamide | Hydrazine-labile | Orthogonal amino protection |

The compound's integration into contemporary synthetic workflows reflects the maturation of peptide synthesis methodology, where the availability of well-characterized protecting groups with predictable reactivity patterns enables the design of sophisticated synthetic strategies. The continued development and refinement of protected amino acid derivatives like 9-fluorenylmethyloxycarbonyl-D-lysine allyl ester hydrochloride represents an ongoing effort to expand the boundaries of what is synthetically accessible in peptide chemistry, driving progress toward increasingly complex and therapeutically relevant peptide structures.

Properties

IUPAC Name |

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection with Fmoc

The primary amino group of D-lysine is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride. This reaction is typically conducted in a biphasic solvent system (e.g., water/dichloromethane) with sodium bicarbonate as the base. The Fmoc group is selectively introduced at the α-amino position, leaving the ε-amino group unprotected for subsequent modifications.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM/Water (1:1) |

| Base | NaHCO₃ |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

Carboxyl Group Allylation

The carboxyl group is protected as an allyl ester using allyl chloroformate. This step requires anhydrous conditions to prevent hydrolysis. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction, which proceeds at room temperature.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Reagent | Allyl chloroformate |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 25°C |

| Reaction Time | 1–2 hours |

| Yield | 88–92% |

Hydrochloride Salt Formation

The final step involves treating the intermediate with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt. This ensures stability during storage and compatibility with solid-phase peptide synthesis (SPPS).

Crystallization Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Acid | HCl (gaseous, 4M) |

| Temperature | 0–5°C |

| Purity | ≥98% (HPLC) |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Automated peptide synthesizers and continuous-flow reactors are employed to minimize manual handling and side reactions. Key optimizations include:

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via distillation, reducing environmental impact and production costs.

Catalytic Efficiency

DMAP is replaced with immobilized catalysts (e.g., polymer-supported DMAP) to facilitate catalyst recovery and reuse, improving atom economy.

Quality Control

In-process analytics (e.g., in-line HPLC and FTIR) ensure real-time monitoring of reaction progress. Final product validation includes:

-

Chiral Purity : ≥99.5% enantiomeric excess (ee) via chiral HPLC.

-

Residual Solvents : <50 ppm (ICH Q3C guidelines).

Comparative Analysis of Methodologies

A comparative evaluation of laboratory-scale vs. industrial methods reveals trade-offs between yield, purity, and scalability:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 1–5 L | 100–500 L |

| Yield | 85–90% | 78–85% |

| Purity | 95–98% | 98–99% |

| Cost per Gram | $120–150 | $40–60 |

| Environmental Impact | Moderate (solvent waste) | Low (solvent recycling) |

The lower industrial yield stems from stringent purification steps to meet pharmaceutical-grade standards.

Challenges and Innovations

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys-Oall HCl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.

Substitution Reactions: The allyl ester group can be removed using palladium-catalyzed hydrogenation, resulting in the formation of the free carboxyl group.

Coupling Reactions: The free amino and carboxyl groups can participate in peptide bond formation, allowing the compound to be incorporated into peptide chains.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution: Palladium on carbon (Pd/C) in the presence of hydrogen gas is used to remove the allyl ester group.

Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) are used for peptide bond formation.

Major Products Formed

Deprotection: Removal of the Fmoc group results in the formation of D-lysine allyl ester.

Substitution: Removal of the allyl ester group results in the formation of D-lysine.

Coupling: Formation of peptide bonds results in the incorporation of Fmoc-D-Lys-Oall into peptide chains.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Lys-Oall HCl is primarily used as a building block in the synthesis of peptides. Its protective group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences.

Key Advantages in Peptide Synthesis:

- Selective Deprotection: The Fmoc group can be removed under mild basic conditions, preserving sensitive functional groups within the peptide chain.

- Compatibility with Various Conditions: It shows compatibility with various coupling reagents and solvents commonly used in SPPS, enhancing its utility in diverse synthetic protocols.

Applications in Drug Development

The compound has significant implications in drug development, particularly for designing peptide-based therapeutics.

Case Studies:

- Antimicrobial Peptides: Research has demonstrated that peptides synthesized using this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for new antibiotics.

- Cancer Therapeutics: Peptides incorporating D-lysine residues have been studied for their ability to target cancer cells selectively, improving therapeutic efficacy while minimizing side effects.

Biomolecular Studies

This compound is also employed in biomolecular studies to explore protein interactions and functions.

Applications:

- Protein Labeling: The allyl ester can be used for labeling proteins with fluorescent tags or other functional groups, aiding in tracking and studying protein dynamics within cells.

- Studying Protein Folding: By incorporating D-lysine into peptides, researchers can investigate the effects of specific residues on protein folding and stability.

Comparative Analysis of Related Compounds

To understand the unique advantages of this compound, a comparison with other common lysine derivatives is useful:

| Compound Name | Protecting Group | Application Area | Key Benefits |

|---|---|---|---|

| Fmoc-Lys-OH.HCl | Fmoc | Peptide Synthesis | Mild deprotection conditions |

| Boc-Lys-OH.HCl | Boc | Peptide Synthesis | Stronger acid conditions for deprotection |

| This compound | Fmoc + Allyl | Drug Development | Enhanced stability and reactivity |

Mechanism of Action

The primary mechanism of action of Fmoc-D-Lys-Oall HCl involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide bond formation. The allyl ester group protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Solubility and Stability

- Fmoc-D-Lys-OAll·HCl : Soluble in DMSO and DMF; stable at -20°C for 1 month .

- Fmoc-L-Lys(Pac)-OH: Requires Cu(II) for ε-amino protection, posing challenges in metal-sensitive syntheses .

- Fmoc-D-Lys-OH : Hygroscopic; requires strict anhydrous storage .

Research Findings and Case Studies

- PSMA Ligand Synthesis : Fmoc-D-Lys-OAll·HCl enabled efficient conjugation of trimesic acid (TMA) to PSMA-62, achieving >90% purity after Allyl deprotection .

- Toxicity Reduction : PEGylated Fmoc-lysine derivatives reduced serum CK and LDH levels in mice by 58% compared to free doxorubicin, highlighting improved safety .

- Orthogonal Protection : Fmoc-D-Lys-OAll·HCl outperformed Boc-protected analogs in multi-step syntheses involving acid-sensitive DOTAGA chelators .

Biological Activity

Fmoc-D-Lys-Oall HCl, a derivative of lysine, is significant in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, allowing for the selective modification of amino acids. This article provides an overview of its biological activity, including synthesis, applications, and relevant research findings.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-allyl-D-lysine hydrochloride

- CAS Number : 815619-80-8

- Molecular Formula : C₁₈H₃₁ClN₂O₄

- Molecular Weight : 444.951 g/mol

- Solubility : Moderately soluble in water

Biological Activity

1. Mechanism of Action

This compound exhibits various biological activities, primarily due to its ability to interact with cellular mechanisms. The allyl group allows for further modifications and conjugations, enhancing its utility in drug design and peptide synthesis.

- Cytotoxicity : Studies indicate that derivatives of lysine can exhibit cytotoxic effects on certain cancer cell lines, making them potential candidates for anticancer therapies. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

- Immunomodulatory Effects : Research has shown that this compound can modulate immune responses by influencing cytokine production. For instance, it may enhance the release of pro-inflammatory cytokines in immune cells, which can be beneficial in therapeutic contexts involving immune activation.

2. Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptides. This versatility is crucial for creating complex peptide structures used in drug development.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The researchers synthesized a series of peptides incorporating this compound and tested their efficacy against various cancer cell lines.

- Findings :

- Compounds demonstrated significant cytotoxicity against breast and colon cancer cells.

- Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways.

Case Study 2: Immunomodulation

In another investigation, researchers assessed the immunomodulatory effects of this compound on macrophages.

- Methodology : Macrophages were treated with varying concentrations of the compound, and cytokine levels were measured using ELISA assays.

-

Results :

- Increased secretion of IL-6 and TNF-alpha was observed, indicating a potential role in enhancing immune responses.

- The study suggested that these effects could be harnessed for therapeutic purposes in immunotherapy.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 815619-80-8 |

| Molecular Weight | 444.951 g/mol |

| Solubility | Moderately soluble |

| Cytotoxicity (IC50) | Varies by cell line |

| Immunomodulatory Cytokines | IL-6, TNF-alpha |

Q & A

Q. What are the key identifiers and structural characteristics of Fmoc-D-Lys-OAll HCl?

this compound (CAS: 815619-80-8) is a protected amino acid derivative with the molecular formula C₃₂H₃₄ClN₃O₆. Its structure includes an Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position and an allyloxycarbonyl (Alloc) group at the ε-amino side chain of D-lysine. The hydrochloride salt enhances solubility in polar solvents, critical for solid-phase peptide synthesis (SPPS). Key identifiers include its CAS number, molecular weight (620.08 g/mol), and distinct protection groups, which are verified via NMR and mass spectrometry .

Q. How do the Fmoc and Alloc protection groups function in peptide synthesis?

The Fmoc group protects the α-amino group during SPPS, enabling stepwise elongation via base-labile deprotection (e.g., piperidine). The Alloc group on the ε-amino side chain provides orthogonal protection, removable under mild conditions using palladium(0)-catalyzed deallylation without affecting Fmoc. This dual protection allows selective modification of lysine residues in complex peptide sequences .

Q. What purification methods are recommended for this compound after synthesis?

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is standard, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Preparative HPLC (>95% purity) is advised for removing truncated sequences or side products. Solubility in dimethylformamide (DMF) or dichloromethane (DCM) facilitates column loading .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Alloc group. Exposure to moisture or basic conditions accelerates Fmoc cleavage. Short-term storage at 4°C is acceptable if used within a week. Avoid prolonged light exposure to prevent degradation of the fluorenyl moiety .

Q. Which coupling reagents are compatible with this compound in SPPS?

Hexafluorophosphate-based activators like HBTU or HATU in DMF are effective. Use 2-4 equivalents of reagent and 1-2 equivalents of N-methylmorpholine (NMM) as a base. Avoid carbodiimide reagents (e.g., DCC) due to potential racemization of the D-lysine stereocenter .

Advanced Questions

Q. How can orthogonal protection strategies be optimized using this compound in branched peptide synthesis?

Pair Alloc with acid-labile groups (e.g., Boc) for sequential deprotection. For example, after Fmoc removal, Alloc can be cleaved with Pd(PPh₃)₄ and phenylsilane in DCM, enabling selective functionalization of the ε-amino group. This strategy is critical for synthesizing dendrimers or cyclic peptides with multiple lysine branches .

Q. What experimental parameters enhance coupling efficiency of this compound in automated SPPS?

Optimize coupling time (30-60 minutes) and double coupling steps for sterically hindered residues. Pre-activate the amino acid with HATU/DIPEA in DMF for 5 minutes before resin addition. Monitor coupling completion via Kaiser or chloranil tests to prevent deletion sequences .

Q. How does this compound stability vary under acidic vs. basic conditions?

The Alloc group is stable under acidic SPPS conditions (20% TFA) but hydrolyzes in basic environments (pH >9). The Fmoc group, however, is base-labile (cleaved by 20% piperidine) but acid-stable. This dichotomy requires careful pH control during multi-step syntheses .

Q. Which analytical techniques validate the integrity of this compound in post-synthesis quality control?

LC-MS (ESI+) confirms molecular weight ([M+H]⁺ = 621.2). ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.75-7.89 (Fmoc aromatic protons), δ 5.85-5.95 (allyl CH₂), and δ 4.25-4.40 (α-CH). FT-IR detects carbonyl stretches (C=O at ~1700 cm⁻¹) for both Fmoc and Alloc .

Q. How can researchers troubleshoot low yields during Alloc deprotection in this compound?

Ensure Pd(PPh₃)₄ catalyst is fresh (stored under argon) and use a 10:1 molar ratio of phenylsilane to Alloc. Degas solvents (DCM or THF) to prevent oxidation. If incomplete deprotection occurs, repeat the step with 0.5% v/v water to accelerate palladium-mediated cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.